molecular formula C19H15N3OS B4432571 N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide

N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide

Cat. No. B4432571
M. Wt: 333.4 g/mol
InChI Key: RNSDBVVXBAKDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide, also known as GSK2606414, is a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It is a small molecule drug that has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

Mechanism of Action

N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide selectively inhibits PERK, a type of protein kinase that plays a key role in the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to endoplasmic reticulum (ER) stress, which occurs when there is an accumulation of misfolded or unfolded proteins in the ER. PERK activation leads to phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which reduces protein synthesis and promotes cell survival by reducing ER stress. However, prolonged PERK activation can lead to cell death. This compound inhibits PERK and thereby promotes cell death in cancer cells and neuroprotection in neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells and protect neurons from ER stress-induced cell death. It has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide is its selectivity for PERK, which reduces the risk of off-target effects. It has also been shown to be effective in vitro and in vivo, making it a promising drug candidate for further development. However, one limitation is that its efficacy may vary depending on the type of cancer or neurodegenerative disorder being studied.

Future Directions

There are several potential future directions for N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide research. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Another area of interest is its potential use as a biomarker for ER stress in cancer and neurodegenerative disorders. Additionally, further research is needed to determine its long-term safety and efficacy in humans.

Scientific Research Applications

N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to induce cell death in multiple myeloma cells and sensitize glioblastoma cells to radiation therapy. It has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes.

properties

IUPAC Name

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-5-7-14(8-6-12)17-13(2)24-19(16(17)10-20)22-18(23)15-4-3-9-21-11-15/h3-9,11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSDBVVXBAKDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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